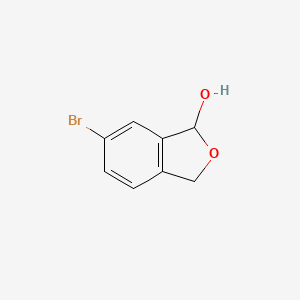
6-Bromo-1,3-dihydroisobenzofuran-1-ol
Overview
Description
6-Bromo-1,3-dihydroisobenzofuran-1-ol is a chemical compound with the molecular formula C8H7BrO2 . It has a molecular weight of 215.04 .
Synthesis Analysis
The synthesis of 6-Bromo-1,3-dihydroisobenzofuran-1-ol involves the use of diisobutylaluminium hydride in hexane and dichloromethane at -78℃ for 1.5 hours . The mixture is then quenched with saturated Na2SO4, warmed to room temperature, and stirred for 12 hours . After filtration and concentration under reduced pressure, the residue is purified by silica gel column chromatography to yield 6-bromo-1,3-dihydro-isobenzofuran-1-ol .Molecular Structure Analysis
The molecular structure of 6-Bromo-1,3-dihydroisobenzofuran-1-ol is represented by the formula C8H7BrO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
6-Bromo-1,3-dihydroisobenzofuran-1-ol has a predicted density of 1.731±0.06 g/cm3 . Its boiling point is predicted to be 314.2±42.0 °C .Safety and Hazards
The safety and hazards associated with 6-Bromo-1,3-dihydroisobenzofuran-1-ol are detailed in its Safety Data Sheet . Precautionary measures include avoiding contact with skin and eyes, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
6-bromo-1,3-dihydro-2-benzofuran-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,8,10H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCYHNPLZHWQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,3-dihydroisobenzofuran-1-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


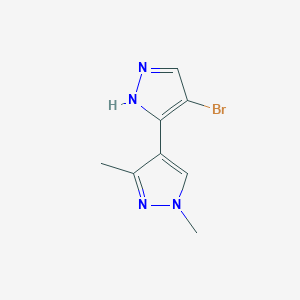
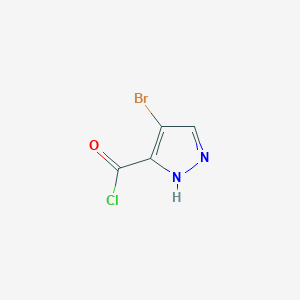
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B3197685.png)
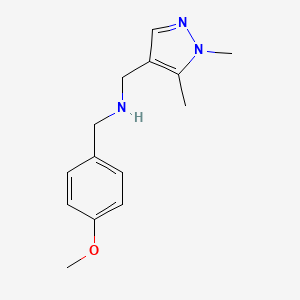
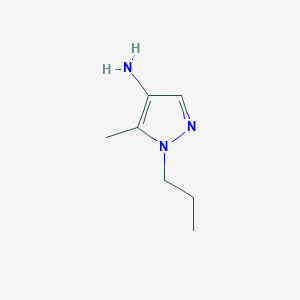
![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-4-YL}methylamine](/img/structure/B3197704.png)
![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B3197711.png)

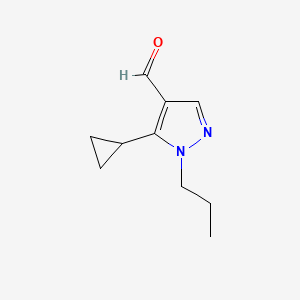
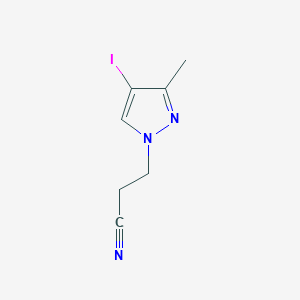
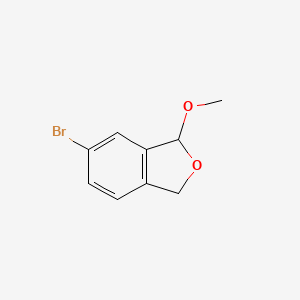
![4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B3197749.png)
![(E)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B3197756.png)